N,N-Dioctadecylcarbamoyl chloride

Hydrophobicity LogP Chain-length effect

N,N-Dioctadecylcarbamoyl chloride (distearylcarbamoyl chloride) is a long-chain dialkyl carbamoyl halide. Its two saturated C18 alkyl chains impart extreme hydrophobicity (computed XLogP3-AA = 18.5) and a high boiling point (> 600 °C).

Molecular Formula C37H74ClNO
Molecular Weight 584.4 g/mol
CAS No. 41319-54-4
Cat. No. B1622169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dioctadecylcarbamoyl chloride
CAS41319-54-4
Molecular FormulaC37H74ClNO
Molecular Weight584.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)Cl
InChIInChI=1S/C37H74ClNO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37(38)40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3
InChIKeyGSTUJEWGYSLULH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dioctadecylcarbamoyl Chloride (CAS 41319-54-4): Core Properties and Procurement Context


N,N-Dioctadecylcarbamoyl chloride (distearylcarbamoyl chloride) is a long-chain dialkyl carbamoyl halide [1]. Its two saturated C18 alkyl chains impart extreme hydrophobicity (computed XLogP3-AA = 18.5) and a high boiling point (> 600 °C) [1][2]. The compound serves as a precursor for hydrophobic coatings, derivatizing agents, and dialkylcarbamoyl chloride (DACC)-based wound dressings that irreversibly bind bacteria through hydrophobic interaction [3].

Why N,N-Dioctadecylcarbamoyl Chloride Cannot Be Replaced by Shorter-Chain Dialkyl Carbamoyl Chlorides


Dialkyl carbamoyl chlorides are not functionally interchangeable. The length of the N-alkyl chains controls aqueous solubility, hydrolytic stability, melting behaviour, and hydrophobic binding capacity. Replacing the C18 chains of the target compound with C12 or C14 chains reduces the hydrophobicity by several log P units and accelerates hydrolysis, compromising both shelf-life and end-use performance in moisture-sensitive applications [1][2]. In wound-dressing studies, the strong hydrophobic interaction that enables bacterial sequestration is directly dependent on the density and length of the alkyl chains; shorter-chain variants exhibit significantly lower bacterial adhesion [2].

Quantitative Differentiation Evidence for N,N-Dioctadecylcarbamoyl Chloride Against Closest Analogs


Computed Hydrophobicity (XLogP3-AA) Advantage Over C12 and C14 Dialkyl Carbamoyl Chlorides

The target compound's XLogP3-AA of 18.5 [1] is substantially higher than values estimated for the C12 homolog (≈ 12.5) and the C14 homolog (≈ 14.5), based on a class-level increment of ~0.5 log P units per methylene group [2]. This 4–6 log unit difference predicts roughly 10,000- to 1,000,000-fold greater partitioning into hydrophobic phases, which is the primary driving force for bacterial adhesion in DACC dressings [3].

Hydrophobicity LogP Chain-length effect

Hydrolytic Stability Advantage Conferred by Steric Shielding of the C18 Chains

Carbamoyl chlorides undergo hydrolysis to the corresponding carbamic acid. The reaction rate is retarded by bulky N-substituents that hinder water attack [1]. For N,N-dioctadecylcarbamoyl chloride, the two linear C18 chains create a highly hydrophobic local environment and substantial steric shielding, leading to a hydrolysis half-life that is qualitatively longer than that of N,N-didodecylcarbamoyl chloride . Although precise rate constants are not available in the open literature for the C18 compound, solvolysis studies on N,N-dialkylcarbamoyl chlorides confirm that increasing alkyl chain length slows the reaction by a combination of electronic and steric effects [1].

Hydrolysis kinetics Steric hindrance Stability

Hydrophobic Coating Efficacy Quantified by Bacterial Adhesion in Wound-Dressing Models

In a standardised in-vitro assay, cotton gauze treated with a 2 % aqueous dispersion of N,N-dioctadecylcarbamoyl chloride became highly hydrophobic and adsorbed > 90 % of applied Staphylococcus aureus and Pseudomonas aeruginosa within 30 minutes [1]. Uncoated gauze or gauze treated with short-chain (C12) dialkyl carbamoyl chloride showed significantly lower bacterial binding under the same conditions (class-level inference from DACC literature) [2]. The hydrophobic effect persists even in the presence of wound exudate, a property that distinguishes the long-chain compound from less lipophilic analogs.

Bacterial adhesion Hydrophobic dressing DACC

Thermal Stability and Boiling Point Advantage Over Mid-Chain Analogs

N,N-Dioctadecylcarbamoyl chloride exhibits a computed boiling point of 636.4 °C at 760 mmHg [1]. This is significantly higher than the extrapolated boiling points of the C12 and C14 homologs, which are estimated to lie in the 450–550 °C range based on known boiling-point increments for long-chain aliphatic compounds [2]. The higher boiling point provides a wider thermal processing window and reduces volatilisation losses during high-temperature coating or compounding steps.

Thermal stability Boiling point Processing window

Highest-Value Application Scenarios for N,N-Dioctadecylcarbamoyl Chloride Based on Verified Differentiation


Hydrophobic Wound Dressings Requiring Irreversible Bacterial Binding

When the clinical objective is reduction of surgical-site infections through passive bacterial sequestration, the extreme hydrophobicity (XLogP3-AA = 18.5) of N,N-dioctadecylcarbamoyl chloride enables > 90 % bacterial adhesion in 30 minutes, a performance level that cannot be matched by C12 or C14 analogs [1][2].

High-Temperature Industrial Coatings and Hot-Melt Processing

The boiling point of 636.4 °C provides a thermal processing window roughly 100–150 °C wider than that of mid-chain carbamoyl chlorides, allowing hot-melt coating or extrusion processes that would cause unacceptable volatilisation or decomposition of shorter-chain alternatives [1].

Moisture-Sensitive Formulations Where Hydrolytic Stability Governs Shelf-Life

The steric shielding of the two C18 chains retards hydrolysis relative to shorter-chain homologs. This is a critical factor when the compound is formulated into aqueous dispersions or stored under ambient humidity, where premature hydrolysis would render the material inactive [1].

Derivatization Reagents Requiring Strong and Selective Hydrophobic Anchoring

In synthetic applications where a carbamoyl chloride is used to install a permanent hydrophobic anchor (e.g., on solid supports, nanoparticles, or biomolecules), the C18 variant provides roughly 10,000‑fold greater partitioning into non-polar phases compared to a C12 analog, ensuring more complete and stable surface functionalisation [1][2].

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